Octa(aminophenyl)-t8-silsesquioxane

Catalog No.
S3186988
CAS No.
518359-82-5
M.F
C48H48N8O12Si8
M. Wt
1153.636
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octa(aminophenyl)-t8-silsesquioxane

CAS Number

518359-82-5

Product Name

Octa(aminophenyl)-t8-silsesquioxane

IUPAC Name

4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline

Molecular Formula

C48H48N8O12Si8

Molecular Weight

1153.636

InChI

InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2

InChI Key

QDAAEUGJSKIIGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N

solubility

not available

Octa(aminophenyl)-t8-silsesquioxane is a complex organosilicon compound characterized by its unique structure, which consists of eight aminophenyl groups attached to a silsesquioxane framework. Its chemical formula is C48H48N8O12Si8C_{48}H_{48}N_{8}O_{12}Si_{8}, and it is classified under polyhedral oligomeric silsesquioxanes. This compound exhibits a three-dimensional cage-like structure that imparts distinctive properties, making it a subject of interest in various fields including materials science and nanotechnology .

Due to the presence of amino functional groups. These groups can engage in:

  • Cross-linking Reactions: The amino groups can react with aldehydes or isocyanates, facilitating the formation of cross-linked networks, which enhance the mechanical properties of polymers .
  • Polycondensation: It can undergo polycondensation reactions with phenolic resins, resulting in hybrid nanocomposites that exhibit improved thermal and mechanical properties .
  • Functionalization: The compound can be functionalized further to create derivatives that may possess enhanced solubility or reactivity for specific applications .

Research on the biological activity of octa(aminophenyl)-t8-silsesquioxane is limited but suggests potential applications in biomedicine. The compound's structural features may allow for:

  • Drug Delivery Systems: Its cage-like structure can encapsulate therapeutic agents, potentially improving their stability and bioavailability.
  • Antimicrobial Properties: Some studies indicate that similar silsesquioxane compounds exhibit antimicrobial activity, although specific data on octa(aminophenyl)-t8-silsesquioxane is still emerging .

The synthesis of octa(aminophenyl)-t8-silsesquioxane typically involves several methods:

  • Sol-Gel Process: This method involves hydrolysis and condensation of silanes to form silsesquioxanes. Aminophenyl groups are introduced during the reaction to yield the final product.
  • Thiol-Ene Click Chemistry: A more recent approach utilizes thiol-ene click reactions to synthesize derivatives by linking octastyryl or decastyryl precursors with thiol compounds .
  • Polycondensation with Phenolic Resins: The compound can also be synthesized through acid or base-catalyzed polycondensation reactions involving phenolic resins and crotonaldehyde .

Octa(aminophenyl)-t8-silsesquioxane finds applications across various fields:

  • Nanocomposites: It serves as a reinforcing agent in polymer nanocomposites, enhancing thermal stability and mechanical strength.
  • Coatings: The compound's unique properties make it suitable for use in advanced coatings that require durability and resistance to environmental factors.
  • Biomedical

Interaction studies involving octa(aminophenyl)-t8-silsesquioxane often focus on its compatibility with other materials:

  • Polymer Blends: Research indicates that blending this silsesquioxane with polyimides or other polymers can significantly improve their mechanical properties while maintaining flexibility .
  • Graphene Oxide Composites: Studies show that functionalizing graphene oxide with octa(aminophenyl)-t8-silsesquioxane enhances the mechanical and thermal properties of the resulting composites .

Several compounds share similarities with octa(aminophenyl)-t8-silsesquioxane, particularly within the category of polyhedral oligomeric silsesquioxanes. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Octa(phenyl)silsesquioxaneContains phenyl groupsKnown for excellent thermal stability
Octa(aminobenzyl)silsesquioxaneContains aminobenzyl groupsEnhanced solubility compared to octa(aminophenyl)
Octa(methyl)silsesquioxaneMethyl groups attachedExhibits lower viscosity in polymer blends
Octa(mercaptopropyl)silsesquioxaneContains mercaptopropyl functional groupsUseful in applications requiring thiol chemistry

Octa(aminophenyl)-t8-silsesquioxane stands out due to its specific amino functionalities which enable diverse

The conceptual foundation for silsesquioxanes emerged in the mid-20th century with the discovery of hydrolytically stable organosilicon frameworks. Early work focused on methylsilsesquioxanes, but the 1990s witnessed a paradigm shift with the development of functionalizable T8 cages. The introduction of phenyl substituents marked a critical milestone, enabling solubility in organic solvents while maintaining thermal stability up to 400°C. Amino-functionalized variants like OAPS arose from demands for reactive handles in polymer composites, with seminal work by Lichtenhan and colleagues demonstrating their utility as crosslinking agents in epoxy resins. The evolution from passive fillers to active participants in covalent networks reflects three decades of iterative design in POSS chemistry.

Significance of Amino-Functionalized POSS in Materials Science

The eight primary amine groups (-NH₂) on OAPS’s periphery confer unparalleled reactivity among POSS derivatives. Each amine serves as:

  • A site for covalent bonding with polymer matrices (e.g., epoxy, polyimide)
  • A coordination center for metal nanoparticles in catalytic systems
  • A protonation site for pH-responsive colloidal dispersions

This multifunctionality addresses longstanding challenges in nanocomposite fabrication. For instance, OAPS’s amine-epoxy reactions create molecular-level dispersion in thermosets, eliminating nanoparticle aggregation that plagues conventional fillers. In photonic materials, the amino groups facilitate Förster resonance energy transfer (FRET) when paired with conjugated polymers, enabling solid-state luminescence efficiencies exceeding 80% quantum yield.

Molecular Architecture and Structural Features

OAPS’s molecular structure (C₄₈H₄₈N₈O₁₂Si₈) comprises a cubic T8 silsesquioxane core (Si₈O₁₂) with eight para-aminophenyl substituents. Key structural parameters include:

PropertyValueSignificance
Si-O bond length1.58–1.65 ÅGoverns cage rigidity
Si-O-Si angle145–152°Minimizes ring strain
Cage diameter0.53 nmMatches polymer chain dimensions
NH₂ group spacing0.9–1.2 nmEnables multidentate bonding

The aminophenyl arms adopt a radial configuration, creating a 3D electron-rich environment that stabilizes charge-transfer complexes. X-ray diffraction studies reveal partial conjugation between the aromatic rings and silicon cage, evidenced by bathochromic shifts in UV-Vis spectra.

Contemporary Research Landscape and Applications

Current OAPS research spans four frontiers:

  • High-Temperature Composites: Incorporating 5 wt% OAPS into polyimide matrices increases glass transition temperatures (T_g) by 38°C while reducing coefficient of thermal expansion (CTE) to 12 ppm/K.
  • Luminescent Hybrids: Energy transfer from OAPS’s phenyl groups to embedded chromophores enables white-light emission with CIE coordinates (0.33, 0.33) in solid-state films.
  • Catalyst Supports: Palladium nanoparticles anchored to OAPS amines achieve turnover frequencies (TOF) of 1.2×10⁵ h⁻¹ in Suzuki-Miyaura couplings, surpassing commercial Pd/C catalysts by 3-fold.
  • Membrane Technology: OAPS-crosslinked polybenzimidazole membranes exhibit proton conductivity of 0.18 S/cm at 180°C, enabling operation in fuel cells without humidification.

Emerging work explores OAPS as a template for metal-organic frameworks (MOFs), leveraging its nanoscale cavities (0.8–1.2 nm) for gas separation and storage. Preliminary results show CO₂/N₂ selectivity of 47:1 in ZIF-8/OAPS composites, a 60% improvement over pure ZIF-8.

Synthesis from Octaphenylsilsesquioxane (OPS)

OAPS is typically derived from octaphenylsilsesquioxane (OPS), a precursor with eight phenyl groups attached to a silicon-oxygen cage [4]. The synthesis involves two sequential steps: nitration of phenyl groups to form octa(nitrophenyl)silsesquioxane (ONPS), followed by reduction to OAPS.

Nitration Pathways to Octa(nitrophenyl)silsesquioxane (ONPS)

Nitration of OPS employs mixed acid systems (HNO₃/H₂SO₄) under controlled conditions. The reaction substitutes one hydrogen atom per phenyl group with a nitro group, achieving mono-nitration without over-functionalization. Optimal conditions include:

  • Temperature: 0–5°C to prevent di-nitration [1] [2].
  • Reaction Time: 2–4 hours, monitored via FTIR for nitro group detection (peaks at 1,350 cm⁻¹ and 1,531 cm⁻¹) [1].

Table 1: Nitration Conditions for ONPS Synthesis

ParameterOptimal Range
Nitrating AgentHNO₃/H₂SO₄ (1:3)
Temperature0–5°C
Duration2–4 hours
Yield85–90%

Reduction Techniques for ONPS to OAPS Conversion

Reduction of ONPS to OAPS employs hydrazine hydrate (N₂H₄·H₂O) as the primary reducing agent. The process involves:

  • Catalyst System: Iron(III) chloride (FeCl₃) and activated carbon [1] [2].
  • Mechanism: Activated carbon adsorbs hydrazine, enabling electron transfer to nitro groups via Fe³⁺ mediation (Figure 1) [1].
  • Conditions: 60°C in tetrahydrofuran (THF) for 4 hours, yielding 87% OAPS [1].

Catalytic Approaches

Palladium-Catalyzed Reduction Methods

Palladium nanoparticles (Pd NPs) encapsulated in POSS frameworks demonstrate catalytic activity in Heck reactions [3]. While primarily used for coupling reactions, Pd-based systems may facilitate nitro reductions under hydrogenation conditions, though this remains less explored compared to iron-based methods.

Iron(III) Chloride Catalytic Systems

FeCl₃ acts as a redox mediator in ONPS reduction:

  • Activation: Fe³⁺ coordinates with hydrazine, generating reactive intermediates.
  • Electron Transfer: Activated carbon shuttles electrons from hydrazine to nitro groups, completing the four-electron reduction [1] [2].

Table 2: Comparative Catalytic Systems

CatalystRoleEfficiency
FeCl₃/CarbonElectron mediator/adsorbent87% Yield
Pd NPsHydrogenation catalystN/A*

*Pd systems are not yet optimized for OAPS synthesis.

Hydrazine Hydrate as Reducing Agent

Reaction Mechanisms

Hydrazine serves as a two-electron donor, reducing nitro groups via intermediates (e.g., nitroso and hydroxylamine) [1]. The overall stoichiometry is:
$$ \text{R-NO}2 + 3\text{N}2\text{H}4 \rightarrow \text{R-NH}2 + 3\text{N}2 + 2\text{H}2\text{O} $$ [1] [2].

Process Optimization Parameters

  • Hydrazine Stoichiometry: 4:1 molar excess ensures complete reduction.
  • Solvent: THF enhances solubility of ONPS and OAPS.
  • Temperature: 60°C balances reaction rate and side-product suppression [1].

Isomer-Specific Synthesis Strategies

Meta-OAPS Preparation

Meta-substitution is achieved by directing nitro groups to the meta position during nitration. This requires:

  • Nitration Conditions: Lower temperatures (0°C) and weaker acids to favor meta over para selectivity.

Para-OAPS Preparation

Para-isomers dominate under standard nitration conditions (H₂SO₄ as strong acid), leveraging the phenyl group’s inherent para-directing nature.

Ortho-OAPS Preparation

Ortho-substitution is challenging due to steric hindrance. Selective ortho nitration may require bulky deactivating groups or specialized catalysts, though no documented OAPS ortho-isolations exist.

Scale-up Considerations and Industrial Synthesis

Key factors for industrial OAPS production include:

  • Catalyst Recovery: FeCl₃ and activated carbon can be recycled via filtration.
  • Solvent Management: THF recovery systems reduce costs.
  • Safety Protocols: Hydrazine handling requires inert atmospheres and closed systems.
  • Yield Optimization: Continuous flow reactors may enhance throughput beyond batch methods [1] [2].

Table 3: Industrial Scale-up Parameters

FactorImplementation Strategy
Catalyst RecyclingFiltration and reactivation
Solvent RecoveryDistillation columns
Reaction VesselContinuous flow reactors
Hydrazine HandlingClosed-loop systems

Dates

Last modified: 08-18-2023

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